Sulfuric acid, iron(3+)salt (3:2), pentahydrate (9CI)

Description

Iron(3+) sulfate is a compound of iron and sulfate in which the ratio of iron(3+) to sulfate ions is 3:2. It has a role as a catalyst, a mordant and an astringent. It is a metal sulfate and an iron molecular entity. It contains an iron(3+).

Ferric sulfate has the molecular formula of Fe2SO4, and it is a dark brown or yellow chemical agent with acidic properties. It is produced by the reaction of sulfuric acid and an oxidizing agent. It is used in different fields such as dermatology, dentistry and it is thought to present hemostatic properties by interacting chemically with blood proteins. By the FDA, ferric sulfate is a direct food substance affirmed in the GRAS category (Generally Recognized As Safe).

See also: Ferric cation (has active moiety).

Properties

IUPAC Name |

iron(3+);trisulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Fe.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTXIHLAWFEWGM-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+3].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe2(SO4)3, Fe2O12S3 | |

| Record name | FERRIC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3470 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ferric sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ferric_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Iron(III) sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iron(III)_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13761-89-2 (hexahydrate), 15244-10-7 (unspecified hydrate), 35139-28-7 (heptahydrate), 13520-56-4 (nonahydrate), 43059-01-4 (monohydrate) | |

| Record name | Ferric sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010028225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5029712 | |

| Record name | Ferric sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ferric sulfate appears as a yellow crystalline solid or a grayish-white powder. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used for water purification, and as a soil conditioner., Liquid; Pellets or Large Crystals, Liquid, Greyish-white solid, slightly soluble in water; Very hygroscopic; Commercial product is yellow and contains about 20% water; [Merck Index] Off-white or yellow odorless powder; [MSDSonline] | |

| Record name | FERRIC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3470 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid, iron(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ferric sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5301 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slowly sol in water; rapidly sol in the presence of a trace of ferrous sulfate; sparingly sol in alc; practically insol in acetone, ethyl acetate., Insol in sulfuric acid, ammonia | |

| Record name | FERRIC SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.1 at 68 °F (USCG, 1999) - Denser than water; will sink, 3.097 at 18 °C | |

| Record name | FERRIC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3470 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FERRIC SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Grayish-white powder, or rhombic or rhombohedral crystals, Yellow crystals | |

CAS No. |

10028-22-5 | |

| Record name | FERRIC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3470 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ferric sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010028225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, iron(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ferric sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diiron tris(sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC SULFATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YKQ1X5E5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FERRIC SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

480 °C (decomp) | |

| Record name | FERRIC SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Iron(III) Sulfate Pentahydrate

Abstract: This technical guide provides a comprehensive analysis of iron(III) sulfate pentahydrate (Fe₂(SO₄)₃·5H₂O), a compound of significant interest to researchers, chemists, and drug development professionals. This document delves into the material's fundamental chemical and physical properties, including its molecular and crystal structure, spectroscopic signatures, and thermal behavior. Methodologies for its synthesis and characterization are presented with an emphasis on the causal reasoning behind experimental choices. The guide consolidates current scientific understanding, supported by authoritative references, to serve as a vital resource for its application in catalysis, environmental remediation, and pharmaceutical sciences.

Introduction to Iron(III) Sulfate Pentahydrate

Iron(III) sulfate, or ferric sulfate, is a family of inorganic compounds with the general formula Fe₂(SO₄)₃(H₂O)ₙ.[1] The pentahydrate form, Fe₂(SO₄)₃·5H₂O, is a commercially available and frequently utilized member of this family. It typically appears as a grey, beige-yellow, or white crystalline powder.[2][3] This compound is a cornerstone reagent in various fields due to its properties as a strong oxidizing agent, an effective coagulant, and a precursor for iron-based materials.[2]

In research and drug development, its applications are diverse. It serves as a catalyst in organic synthesis, a reagent in redox titrations, and a tool in studies of iron metabolism and oxidative stress.[2][3] In the medical field, it is a key component of hemostatic solutions, such as Monsel's solution, used to control bleeding in dermatological procedures and as a pulpotomy medicament in dentistry.[3][4] Its robust coagulation properties are also leveraged extensively in industrial and municipal water treatment to precipitate heavy metals and remove suspended solids.[2][3] This guide aims to provide the in-depth technical knowledge required for the effective and innovative application of this versatile compound.

Molecular and Crystal Structure

Electronic Configuration and Spectroscopic State

The core of iron(III) sulfate's reactivity lies in the electronic state of the ferric ion (Fe³⁺). The iron atom possesses a [Ar]3d⁵ electron configuration. In the presence of sulfate and water ligands, which are typically weak-field ligands, the Fe³⁺ ion adopts a high-spin d⁵ configuration. This results in five unpaired electrons, rendering the compound paramagnetic and making it a subject of study in magnetic materials research.[1] These electronic properties also mean that Fe³⁺ complexes are generally weak chromophores, contributing to the compound's off-white to pale yellow color.[1]

Crystal Structure

The precise crystal structure of iron(III) sulfate pentahydrate is not as definitively documented in readily available literature as other hydrates like the nonahydrate (coquimbite). It is sometimes referred to by the mineral name lausenite, though this is considered a doubtful species.[1] However, extensive crystallographic work on the family of hydrated iron sulfates allows for a well-grounded understanding of its likely structural motifs.[1][5][6]

The structure is based on FeO₆ octahedra, where the Fe³⁺ ion is coordinated by oxygen atoms from both the sulfate tetrahedra (SO₄²⁻) and water molecules (H₂O). These FeO₆ octahedra and SO₄ tetrahedra link to form complex three-dimensional networks. The five water molecules exist as both coordinated ligands directly bonded to the iron centers and as interstitial water of hydration, held within the crystal lattice by hydrogen bonds. The specific arrangement and connectivity define the compound's stability and reactivity.

Aqueous Speciation

When dissolved in water, iron(III) sulfate pentahydrate dissociates, and the ferric ions become extensively hydrated. The solution chemistry is dominated by the formation of aquo-hydroxo complexes, primarily the hexaaquairon(III) ion, [Fe(H₂O)₆]³⁺.[1] This complex is a notable Brønsted acid, readily undergoing hydrolysis as shown in the following equilibrium:

[Fe(H₂O)₆]³⁺ + H₂O ⇌ [Fe(H₂O)₅(OH)]²⁺ + H₃O⁺

This reaction is responsible for the distinctly acidic nature of ferric sulfate solutions.[2] Further deprotonation and polymerization can occur, especially with changes in pH or concentration, leading to the formation of polynuclear iron species and eventually the precipitation of iron(III) hydroxides or hydrated oxides. This tendency to hydrolyze and form insoluble hydroxides is the fundamental principle behind its efficacy as a coagulant.

Physicochemical Properties

The macroscopic properties of iron(III) sulfate pentahydrate are summarized in the table below. These data are critical for experimental design, process scale-up, and safety considerations.

| Property | Value | Reference(s) |

| Chemical Formula | Fe₂(SO₄)₃·5H₂O | [2][3][7] |

| Molecular Weight | 489.95 g/mol | [1][3] |

| CAS Number | 142906-29-4 | [2][3] |

| Appearance | Grey to beige-yellow or white crystalline powder | [2][3][7] |

| Density | ~1.898 g/cm³ (as pentahydrate) | [1] |

| Solubility in Water | Soluble | [3][7] |

| Aqueous Solution | Forms an acidic solution upon dissolution | [2] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity, purity, and structural integrity of iron(III) sulfate pentahydrate.

Infrared and Raman Spectroscopy

Vibrational spectroscopy provides a direct probe of the molecular structure by identifying the vibrational modes of the sulfate anions and water molecules.

-

Sulfate (SO₄²⁻) Modes: The tetrahedral sulfate ion has four fundamental vibrational modes: the symmetric stretch (ν₁), symmetric bend (ν₂), asymmetric stretch (ν₃), and asymmetric bend (ν₄). In the crystal lattice, interactions with the Fe³⁺ cations and hydrogen bonding can lower the symmetry of the SO₄²⁻ ion, causing the otherwise IR-inactive ν₁ mode to appear and the degenerate ν₃ and ν₄ modes to split. Key spectral regions are:

-

ν₁ (Symmetric Stretch): A strong, sharp peak typically appears in the Raman spectrum around 1000-1100 cm⁻¹.[8]

-

ν₃ (Asymmetric Stretch): A very strong, often broad or split band in the IR spectrum, typically above 1100 cm⁻¹.[8]

-

Bending Modes (ν₂, ν₄): These appear at lower wavenumbers, generally in the 400-700 cm⁻¹ region.[8]

-

-

Water (H₂O) Modes:

-

O-H Stretching: A broad, strong band is observed in the IR and Raman spectra from approximately 3000 to 3500 cm⁻¹, characteristic of hydrogen-bonded water molecules.[9]

-

H-O-H Bending: A peak is expected near 1600-1650 cm⁻¹.

-

Librations: Water librational (rocking/twisting) modes can appear at lower frequencies (~700-900 cm⁻¹).[8]

-

-

Fe-O Modes: Vibrations corresponding to the Fe-O bonds in the FeO₆ octahedra occur at low frequencies, typically below 400 cm⁻¹.[8]

Mössbauer Spectroscopy

⁵⁷Fe Mössbauer spectroscopy is a powerful technique that provides specific information about the nuclear environment of the iron atoms, including oxidation state, spin state, and site symmetry.

For a high-spin Fe³⁺ compound like iron(III) sulfate pentahydrate, the spectrum at room temperature is expected to be a paramagnetic doublet characterized by two key parameters:

-

Isomer Shift (δ): This parameter is indicative of the s-electron density at the nucleus and is sensitive to the oxidation state. For octahedrally coordinated high-spin Fe³⁺, the isomer shift (relative to α-Fe) is typically in the range of +0.2 to +0.5 mm/s.

-

Quadrupole Splitting (ΔEQ): This arises from the interaction of the nuclear quadrupole moment with a non-zero electric field gradient at the nucleus. While the d⁵ configuration is spherically symmetric, distortions in the octahedral coordination geometry (e.g., from having both H₂O and SO₄²⁻ ligands) create an electric field gradient, leading to a non-zero quadrupole splitting.

It is a known challenge that the Mössbauer parameters for many Fe³⁺-sulfate minerals overlap, which can make a unique identification based on this technique alone difficult.[10][11] Therefore, it should be used in conjunction with other methods like XRD or Raman spectroscopy for unambiguous characterization.

Chemical Properties and Reactivity

Thermal Decomposition

Understanding the thermal behavior of iron(III) sulfate pentahydrate is critical for applications involving heating and for determining its shelf-life and storage conditions. The decomposition occurs in a multi-step process, which can be elucidated by thermogravimetric analysis (TGA).

-

Dehydration: Upon heating, the five water molecules are lost. This process may occur in several overlapping steps at temperatures typically below 300°C, reflecting the different binding energies of the coordinated and interstitial water molecules.

-

Fe₂(SO₄)₃·5H₂O(s) → Fe₂(SO₄)₃(s) + 5H₂O(g)

-

-

Decomposition of Anhydrous Salt: The anhydrous iron(III) sulfate is significantly more stable. Its decomposition begins at much higher temperatures, with studies indicating onset temperatures ranging from approximately 530°C to 600°C.[12] The salt decomposes to form solid ferric oxide (Fe₂O₃) and gaseous sulfur trioxide (SO₃).

-

Fe₂(SO₄)₃(s) → Fe₂O₃(s) + 3SO₃(g)

-

The final solid product, ferric oxide, can exist in several different polymorphic forms (α, β, γ, ε), with the specific form dependent on the precise decomposition temperature and atmosphere.[12]

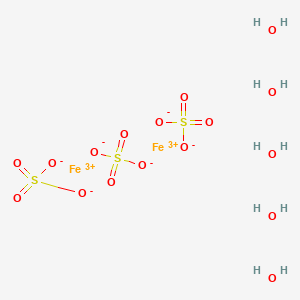

Caption: Thermal decomposition pathway of Iron(III) Sulfate Pentahydrate.

Reactivity and Applications

-

Coagulant: As discussed, its ability to hydrolyze in water to form insoluble iron hydroxides makes it an excellent coagulant for clarifying water by entrapping suspended particles.[2][3]

-

Oxidizing Agent: The Fe³⁺ ion can be reduced to Fe²⁺, making it a useful oxidizing agent in various chemical processes.[2]

-

Lewis Acid Catalyst: The electropositive iron center can function as a Lewis acid, catalyzing reactions such as the synthesis of N-alkylbenzamides.[3]

-

Corrosivity: The acidic solutions formed upon dissolution are corrosive to many metals, including copper, steel, and their alloys.[13] This property is harnessed in applications like etching printed circuit boards.[3]

Experimental Protocols

Protocol: Synthesis of Iron(III) Sulfate from Iron(II) Sulfate

This protocol describes a common laboratory method for preparing iron(III) sulfate by oxidizing a solution of iron(II) sulfate. This method is based on well-established oxidation chemistry.[1]

Rationale: Iron(II) is readily oxidized to the more stable iron(III) state in the presence of an oxidizing agent and sulfuric acid. Hydrogen peroxide is chosen as a clean oxidant, as its byproduct is water. The excess sulfuric acid ensures the complete conversion and prevents the premature precipitation of iron hydroxides.

Methodology:

-

Dissolution: In a fume hood, dissolve 27.8 g (0.1 mol) of iron(II) sulfate heptahydrate (FeSO₄·7H₂O) in 100 mL of deionized water containing 5.6 mL (0.1 mol) of concentrated sulfuric acid. Gentle heating may be applied to facilitate dissolution.

-

Oxidation: While stirring the solution, slowly add 6.0 mL of 30% hydrogen peroxide (H₂O₂) dropwise. The reaction is exothermic; maintain the temperature below 50°C by using an ice bath if necessary. The solution color will change from pale green (Fe²⁺) to yellow/reddish-brown (Fe³⁺).

-

Reaction: 2 FeSO₄ + H₂SO₄ + H₂O₂ → Fe₂(SO₄)₃ + 2 H₂O

-

-

Concentration & Crystallization: Gently heat the solution to boiling to decompose any excess hydrogen peroxide. Continue heating to concentrate the solution until its volume is reduced by about half.

-

Precipitation: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. If crystals do not form, add a small amount of ethanol to reduce the solubility and promote precipitation.

-

Isolation and Washing: Collect the precipitated crystals by vacuum filtration. Wash the crystals sparingly with cold deionized water, followed by a wash with ethanol to facilitate drying.

-

Drying: Dry the product in a desiccator or in a low-temperature oven (e.g., 40-50°C) to obtain the hydrated iron(III) sulfate powder. The exact degree of hydration will depend on the drying conditions.

Caption: Workflow for the laboratory synthesis of Iron(III) Sulfate.

Conclusion

Iron(III) sulfate pentahydrate is a compound whose utility is derived from a rich interplay of its structural and electronic properties. The high-spin, paramagnetic Fe³⁺ center, its coordination within a lattice of sulfate and water ligands, and its propensity to form acidic, hydrolyzing aqueous solutions define its function. From its role as a selective catalyst and potent coagulant to its application as a life-saving hemostatic agent, Fe₂(SO₄)₃·5H₂O remains a chemical of significant importance. This guide has provided a detailed examination of its properties and a framework for its synthesis, offering researchers and developers the foundational knowledge needed to leverage this versatile compound in their work.

References

-

Dyar, M. D., Breves, E. A., Jawin, E. R., Mertzman, S., Sklute, E. C., & Carey, P. (2013). Mössbauer parameters of iron in sulfate minerals. American Mineralogist, 98(11-12), 1936-1953. [Link]

-

Jackson, W. M., Perlmutter, J. D., Zare, R. N., & Jackson, T. L. (2020). A Synchrotron Mössbauer Spectroscopy Study of a Hydrated Iron-Sulfate at High Pressures. Minerals, 10(2), 157. [Link]

-

Rothstein, Y., Dyar, M. D., Schaefer, M. W., Lane, M. D., & Bishop, J. L. (n.d.). Fundamental Mössbauer Parameters of Hydrous Iron Sulfates. Lunar and Planetary Science Conference. [Link]

-

American Elements. (n.d.). Iron(III) Sulfate Pentahydrate. Retrieved from American Elements website. [Link]

-

Wikipedia. (n.d.). Iron(III) sulfate. Retrieved from Wikipedia. [Link]

-

Hloušek, J., Plášil, J., & Sejkora, J. (2016). Crystal structure of Fe₂(AsO₄)(HAsO₄)(OH)(H₂O)₃, a dehydration product of kaňkite. European Journal of Mineralogy, 28(2), 425-436. [Link]

-

Seik, T., & Rafizah, W. (2015). Crystal structure of an organic-inorganic hybrid compound based on morpholinium cations and a β-type Anderson polyanion. Acta Crystallographica Section E: Crystallographic Communications, 71(11), 1345-1348. [Link]

-

Science.gov. (n.d.). copperii sulfate pentahydrate: Topics. Retrieved from Science.gov. [Link]

-

Dyar, M. D., Breves, E. A., Jawin, E. R., Mertzman, S., Sklute, E. C., & Carey, P. (2013). Mössbauer parameters of Fe³⁺ sulfate minerals with predominantly high quadrupole splitting. ResearchGate. [Link]

-

Legiec, E. A., & Liddell, K. C. (2018). Thermal Behavior of Hydrated Iron Sulfate in Various Atmospheres. Metals, 8(12), 1039. [Link]

-

Frost, R. L., Wills, R. A., Weier, M. L., Martens, W. N., & Kloprogge, J. T. (2006). NIR spectroscopy of selected iron(II) and iron(III) sulphates. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 63(1), 133-139. [Link]

-

Frost, R. L., Wills, R. A., Weier, M. L., Martens, W. N., & Kloprogge, J. T. (2006). NIR spectroscopy of selected iron(II) and iron(III) sulphates. PubMed. [Link]

-

Šoptrajanov, B., & Stefov, V. (n.d.). Synthesis and characterization of double sulfates of iron(III) with some alkylammonium cations. Repository of UKIM. [Link]

-

Wang, A., et al. (n.d.). Supporting Online Material. Science. [Link]

-

Hloušek, J., Plášil, J., & Sejkora, J. (2016). Crystal structure of Fe₂(AsO₄)(HAsO₄)(OH)(H₂O)₃, a dehydration product of kaňkite. E-Journal of Mineralogy, 28(2), 425-436. [Link]

-

Trivedi, M. K., & Branton, A. (2015). TGA thermograms of the control and treated iron sulphate. ResearchGate. [Link]

-

Wang, A., Ling, Z., Freeman, J. J., & Jolliff, B. L. (2011). A systematic spectroscopic study of eight hydrous ferric sulfates relevant to Mars. Icarus, 212(2), 622-643. [Link]

-

Majzlan, J., Plášil, J., & Škoda, R. (2012). Crystal Structure, Thermodynamic Properties, And Paragenesis Of Bukovskýite, Fe₂(AsO₄)(SO₄)(OH)·9H₂O. The Canadian Mineralogist, 50(4), 849-864. [Link]

-

Dyar, M. D., Breves, E. A., Jawin, E. R., Mertzman, S., Sklute, E. C., & Carey, P. (2013). Mossbauer parameters of iron in sulfate minerals. ResearchGate. [Link]

-

PubChem. (n.d.). Sulfuric acid, iron(3+) salt (3:2), pentahydrate. Retrieved from PubChem. [Link]

-

Drahota, P., Falteisek, L., & Grösslová, Z. (2018). Geochemical and mineralogical characterization of the arsenic-, iron-, and sulfur-rich mining waste dumps near Kaňk, Czech Republic. Applied Geochemistry, 96, 219-232. [Link]

-

Zheng, L. (2021). Electrochemical and Spectroscopic Studies of the Leaching Mechanisms of Representative Refractory Copper Sulfides: Chalcopyrite. RMIT University. [Link]

-

Meng, Y., Wang, A., & Ling, Z. (2024). X‐ray diffraction (XRD) patterns of 12 synthesized ferric sulfates. ResearchGate. [Link]

-

PubChem. (n.d.). Ferric Sulfate. Retrieved from PubChem. [Link]

-

Thermo Scientific Acros. (n.d.). Iron(III) sulfate pentahydrate, 97%. Retrieved from Fisher Scientific. [Link]

-

Thermal Support. (n.d.). Measurement of Waters of Hydration with Pyris 6 TGA. Retrieved from Thermal Support website. [Link]

-

Machala, L., Tuček, J., & Zbořil, R. (2007). Thermal decomposition of Fe₂(SO₄)₃: Demonstration of Fe₂O₃ polymorphism. Journal of Materials Chemistry, 17(31), 3325-3331. [Link]

Sources

- 1. Iron(III) sulfate - Wikipedia [en.wikipedia.org]

- 2. Iron (III) Sulfate Pentahydrate - ProChem, Inc. [prochemonline.com]

- 3. Iron(III) Sulfate Pentahydrate 142906-29-4 [sigmaaldrich.com]

- 4. Ferric Sulfate | Fe2(SO4)3 | CID 24826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure of Fe2(AsO4)(HAsO4)(OH)(H2O)3, a dehydration product of kaňkite - European Journal of Mineralogy Volume 28 Number 1 — Schweizerbart science publishers [schweizerbart.de]

- 7. americanelements.com [americanelements.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. minsocam.org [minsocam.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Laboratory Synthesis of Ferric Sulfate Pentahydrate

This guide provides a comprehensive overview of the laboratory synthesis of ferric sulfate pentahydrate (Fe₂(SO₄)₃·5H₂O), a compound of significant interest in various chemical, industrial, and pharmaceutical applications.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles, detailed synthesis protocols, characterization techniques, and safety considerations. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Foundational Principles of Ferric Sulfate Synthesis

The most prevalent and reliable method for synthesizing ferric sulfate in a laboratory setting is through the oxidation of ferrous sulfate (FeSO₄). This process hinges on the conversion of the iron center from the +2 oxidation state (ferrous) to the +3 oxidation state (ferric). The choice of oxidizing agent and the control of reaction conditions are paramount to achieving a high yield and purity of the desired ferric sulfate hydrate.

The Oxidation of Ferrous Ions

The core chemical transformation is the oxidation of the ferrous ion (Fe²⁺) to the ferric ion (Fe³⁺). In an acidic medium, typically provided by sulfuric acid (H₂SO₄), this oxidation is facilitated by a suitable oxidizing agent. Hydrogen peroxide (H₂O₂) is a commonly employed oxidant due to its efficacy and the fact that its byproduct is water, which simplifies purification.[3][4]

The balanced chemical equation for this reaction is:

2 FeSO₄ + H₂SO₄ + H₂O₂ → Fe₂(SO₄)₃ + 2 H₂O [3]

The sulfuric acid in this reaction serves a dual purpose: it provides the acidic environment necessary for the redox reaction to proceed favorably and also serves as a source of sulfate ions to form the final product.

The Role of Hydration and Crystallization

Ferric sulfate can exist in various hydrated forms, with the number of water molecules of crystallization influencing its physical and chemical properties.[4] The formation of a specific hydrate, such as the pentahydrate (Fe₂(SO₄)₃·5H₂O), is governed by the conditions during crystallization, including temperature, concentration of the ferric sulfate solution, and the rate of cooling. Achieving the desired pentahydrate form requires careful control over these parameters to favor its nucleation and crystal growth over other hydrated or anhydrous forms.

Synthesis Protocols for Ferric Sulfate Pentahydrate

This section outlines a detailed, step-by-step protocol for the laboratory synthesis of ferric sulfate pentahydrate. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Experimental Workflow Overview

The synthesis can be broken down into three key stages: preparation of the ferrous sulfate solution, oxidation to ferric sulfate, and crystallization of ferric sulfate pentahydrate.

Caption: Experimental workflow for the synthesis of ferric sulfate pentahydrate.

Detailed Step-by-Step Methodology

Materials and Reagents:

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Concentrated sulfuric acid (H₂SO₄, 98%)

-

Hydrogen peroxide (H₂O₂, 30% solution)

-

Deionized water

-

Acetone

-

Ice bath

Protocol:

-

Preparation of the Acidic Ferrous Sulfate Solution:

-

In a fume hood, carefully add a calculated amount of concentrated sulfuric acid to deionized water in a beaker with constant stirring. This exothermic reaction requires slow addition of acid to water to prevent splashing.

-

To this acidic solution, dissolve ferrous sulfate heptahydrate. The solution should have a pale green color.

-

-

Oxidation of Ferrous Sulfate:

-

Place the beaker in an ice bath to control the temperature of the reaction, which is exothermic.

-

Slowly add a 30% hydrogen peroxide solution dropwise to the stirred ferrous sulfate solution. A slow addition rate is crucial to prevent a rapid temperature increase and potential decomposition of the hydrogen peroxide.

-

Continue adding hydrogen peroxide until the solution's color changes from pale green to a clear reddish-brown, indicating the complete oxidation of Fe²⁺ to Fe³⁺. A slight excess of hydrogen peroxide can be added to ensure the reaction goes to completion.

-

-

Crystallization of Ferric Sulfate Pentahydrate:

-

Gently heat the reddish-brown ferric sulfate solution to concentrate it. Avoid boiling, as this can lead to the formation of insoluble basic ferric sulfates.

-

Once the solution is sufficiently concentrated (the appearance of a thin crystalline film on the surface upon cooling a drop on a glass rod is a good indicator), remove it from the heat.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or a controlled temperature bath to facilitate the crystallization of ferric sulfate pentahydrate. Slow cooling promotes the formation of larger, more well-defined crystals.

-

-

Isolation and Purification of the Product:

-

Collect the formed crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold deionized water to remove any remaining sulfuric acid and unreacted reagents.

-

Follow with a wash of cold acetone to remove the water and aid in drying.

-

Dry the crystals under vacuum to obtain the final ferric sulfate pentahydrate product, which should be a grayish-white to yellowish crystalline solid.[1]

-

Quantitative Data Summary

| Parameter | Value | Rationale |

| Molar ratio of FeSO₄ to H₂SO₄ | 2:1 | Stoichiometric requirement for the formation of Fe₂(SO₄)₃. |

| Molar ratio of FeSO₄ to H₂O₂ | 2:1 | Stoichiometric amount for complete oxidation of Fe²⁺. A slight excess (e.g., 1.1 equivalents of H₂O₂) is recommended. |

| Reaction Temperature | 0-10 °C | To control the exothermic reaction and prevent H₂O₂ decomposition. |

| Crystallization Temperature | 4-10 °C | To promote the crystallization of the pentahydrate form. |

| Expected Yield | 70-85% | Dependent on the efficiency of crystallization and isolation. |

Validation and Characterization of Ferric Sulfate Pentahydrate

To ensure the synthesized product is indeed ferric sulfate pentahydrate of high purity, a series of analytical techniques should be employed.

X-Ray Diffraction (XRD)

XRD is a powerful tool for identifying the crystalline structure of a compound. The synthesized ferric sulfate pentahydrate should exhibit a diffraction pattern consistent with the known structure of Fe₂(SO₄)₃·5H₂O. Key crystallographic data for synthetic ferric sulfate pentahydrate are:

-

Crystal System: Monoclinic

-

Space Group: P2₁/m

-

Lattice Parameters: a ≈ 10.711 Å, b ≈ 11.085 Å, c ≈ 5.5747 Å, β ≈ 98.853°[5][6][7]

A comparison of the experimental XRD pattern with a reference pattern will confirm the identity of the synthesized compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in the sample. The spectrum of ferric sulfate pentahydrate will show characteristic absorption bands for the sulfate ions (SO₄²⁻) and the water of hydration (H₂O). The presence of broad absorption bands in the region of 3000-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the water molecules, while bands around 1630 cm⁻¹ correspond to the H-O-H bending vibration. The strong absorption bands for the sulfate group are typically observed in the 1000-1200 cm⁻¹ region.

Thermogravimetric Analysis (TGA)

TGA can be used to determine the water content of the hydrated ferric sulfate. By heating the sample at a controlled rate, the mass loss corresponding to the dehydration of the five water molecules can be measured. This provides a quantitative measure of the hydration state of the synthesized product.

Safety and Handling

Working with the chemicals involved in this synthesis requires strict adherence to safety protocols.

-

Sulfuric Acid (Concentrated): Highly corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle only in a well-ventilated fume hood.

-

Hydrogen Peroxide (30%): A strong oxidizing agent that can cause skin and eye irritation. Avoid contact with combustible materials.

-

Ferrous and Ferric Sulfate: Can cause skin and eye irritation. Avoid inhalation of dust.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.

References

-

PubChem. (n.d.). Ferric Sulfate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemical Equations Online. (n.d.). 2 FeSO₄ + H₂O₂ + H₂SO₄ → Fe₂(SO₄)₃ + 2 H₂O. Retrieved from [Link]

-

Wikipedia. (n.d.). Iron(III) sulfate. Retrieved from [Link]

- Joe, L., et al. (2005). The crystal structures of synthetics Fe₂(SO₄)₃(H₂O)₅ and the type specimen of lausenite. American Mineralogist, 90(5-6), 973-978.

-

American Mineralogist. (2017). The crystal structures of synthetics Fe₂(SO₄)₃(H₂O)₅ and the type specimen of lausenite. Retrieved from [Link]

-

Semantic Scholar. (n.d.). The crystal structures of synthetic Fe₂(SO₄)₃(H₂O)₅ and the type specimen of lausenite. Retrieved from [Link]

Sources

- 1. Ferric Sulfate | Fe2(SO4)3 | CID 24826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Iron (III) Sulfate Pentahydrate - ProChem, Inc. [prochemonline.com]

- 3. 2 FeSO4 + H2O2 + H2SO4 → Fe2(SO4)3 + 2 H2O - Balanced equation | Chemical Equations online! [chemequations.com]

- 4. Iron(III) sulfate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 7. [PDF] The crystal structures of synthetic Fe2(SO4)3(H2O)5 and the type specimen of lausenite | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to Iron(III) Sulfate Pentahydrate (CAS 142906-29-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and applications of Iron(III) Sulfate Pentahydrate, CAS number 142906-29-4. The information is curated to empower researchers and professionals in leveraging this compound's unique characteristics in their work.

Compound Identification and Molecular Structure

Iron(III) sulfate pentahydrate is an inorganic compound with the chemical formula Fe₂O₁₂S₃·5H₂O. It is the pentahydrate form of ferric sulfate.

-

Systematic Name: Iron(III) sulfate pentahydrate

-

Synonyms: Ferric sulfate pentahydrate, Iron persulfate, Iron sesquisulfate, Iron tersulfate[1]

-

Molecular Formula: Fe₂(SO₄)₃·5H₂O[2]

-

Molecular Weight: 489.96 g/mol [3]

-

CAS Number: 142906-29-4[4]

The structure consists of ferric cations (Fe³⁺) and sulfate anions (SO₄²⁻) in a 2:3 ratio, with five molecules of water of hydration. The high-spin d⁵ electronic configuration of the ferric ions renders the compound paramagnetic.

Physicochemical Properties

A summary of the key physical and chemical properties of Iron(III) Sulfate Pentahydrate is presented below.

Table 1: Physical and Chemical Properties of Iron(III) Sulfate Pentahydrate

| Property | Value | Source(s) |

| Appearance | Grey to yellow crystalline solid or grayish-white powder.[1][2] | [1][2] |

| Odor | Odorless | [1] |

| Density | 1.898 g/cm³ (pentahydrate) | [5] |

| Melting Point | Not available for pentahydrate. The nonahydrate melts at 175 °C. The anhydrous form decomposes at 480 °C.[3][5] | [3][5] |

| Boiling Point | Not available | [6] |

| Solubility | Soluble in water. Sparingly soluble in alcohol and negligible in acetone and ethyl acetate.[5] | [5] |

| pH | Aqueous solutions are acidic due to hydrolysis of the ferric ion. | [2] |

| Stability | Stable under normal conditions.[6] | [6] |

| Hygroscopicity | Very hygroscopic; absorbs moisture from the air.[1] | [1] |

Chemical Reactivity and Stability

Iron(III) sulfate pentahydrate is a stable compound under standard storage conditions. However, certain conditions should be avoided to prevent degradation or hazardous reactions:

-

Incompatible Materials: It is incompatible with strong oxidizing agents.[6]

-

Conditions to Avoid: Exposure to incompatible materials, light, and moist air or water should be minimized.[6]

-

Hazardous Decomposition Products: When heated to decomposition, it emits toxic fumes of sulfur oxides.[3][6] Thermal decomposition of the anhydrous form at high temperatures (900-1000 °C) yields iron(III) oxide, sulfur dioxide, and oxygen.[3]

Experimental Protocols and Analytical Methods

Identification Test (USP Method)

This protocol is based on the United States Pharmacopeia (USP) monograph for Ferric Sulfate.[7][8]

Objective: To confirm the presence of ferric ions.

Procedure:

-

Dissolve 0.5 g of the sample in a mixture of 50 mL of water and 3 mL of hydrochloric acid.

-

The resulting solution should give a positive test for ferric salts as described in USP general chapter <191>. This typically involves the formation of a deep blue precipitate with potassium ferrocyanide solution.

Assay for Iron(III) Sulfate (USP Method)

This titrimetric method determines the purity of the substance.[7]

Objective: To quantify the amount of Fe₂(SO₄)₃.

Methodology:

-

Accurately weigh approximately 700 mg of Ferric Sulfate and transfer to a glass-stoppered conical flask.

-

Add a mixture of 50 mL of water and 3 mL of hydrochloric acid and swirl to dissolve the sample.

-

Add 3 g of potassium iodide to the solution.

-

Stopper the flask and allow it to stand in the dark for 30 minutes. The ferric ions will oxidize the iodide to iodine.

-

Add 100 mL of water.

-

Titrate the liberated iodine with 0.1 N sodium thiosulfate VS.

-

As the endpoint is approached (the solution turns a pale yellow), add starch TS as an indicator. The solution will turn a deep blue.

-

Continue the titration until the blue color disappears.

-

Each mL of 0.1 N sodium thiosulfate is equivalent to 19.994 mg of ferric sulfate [Fe₂(SO₄)₃].[7]

Caption: Workflow for the assay of Iron(III) Sulfate.

Spectrophotometric Determination of Iron(III)

Various spectrophotometric methods can be employed for the determination of iron(III). One common method involves the formation of a colored complex with sulfosalicylic acid.

Principle: Iron(III) forms a red-violet complex with sulfosalicylic acid in an acidic medium, which can be quantified by measuring its absorbance at approximately 505 nm.

Applications in Research and Drug Development

Iron(III) sulfate pentahydrate has several applications relevant to the pharmaceutical and research sectors:

-

Hemostatic Agent: It is used as a hemostatic agent, particularly in dentistry and dermatology. Its mechanism of action involves the formation of a ferric ion-protein complex that mechanically seals damaged blood vessels.[1]

-

Catalyst: In chemical synthesis, it can act as a catalyst. For instance, it has been used as a catalyst for the synthesis of N-alkylbenzamides.

-

Water Treatment: Its properties as a coagulant make it effective in water purification for the removal of suspended particles and other impurities. This is relevant for ensuring the quality of water used in pharmaceutical manufacturing.

-

Pharmaceutical Formulations: Ferric sulfate is used in the compounding of topical and periodontal dosage forms.[7][8]

Safety and Handling

Iron(III) sulfate pentahydrate is considered hazardous. It is harmful if swallowed and can cause skin and serious eye irritation.[9]

-

Handling: Wear appropriate personal protective equipment, including gloves and eye protection. Ensure adequate ventilation to avoid dust inhalation.

-

Storage: Store in a tightly closed container in a cool, dry place, protected from light and moisture.[6]

Conclusion

Iron(III) sulfate pentahydrate is a versatile inorganic compound with well-defined physicochemical properties. Its applications in various scientific fields, including as a hemostatic agent and a catalyst, make it a valuable substance for researchers and drug development professionals. A thorough understanding of its properties, handling requirements, and analytical methods is crucial for its safe and effective use.

References

-

Wikipedia. Iron(III) sulfate. [Link]

-

USP. USP Monographs: Ferric Sulfate. [Link]

-

GeeksforGeeks. Iron III Sulfate Formula. [Link]

-

Anmol Chemicals. Ferric Sulfate USP Grade Manufacturers. [Link]

-

PubChem. Ferric Sulfate. [Link]

-

PubChem. Ferric Sulfate. [Link]

-

Chemsrc. iron(iii) sulfate pentahydrate | CAS#:142906-29-4. [Link]

-

PubChem. Sulfuric acid, iron(3+) salt (3:2), pentahydrate. [Link]

Sources

- 1. Ferric Sulfate | Fe2(SO4)3 | CID 24826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Iron (III) Sulfate Pentahydrate - ProChem, Inc. [prochemonline.com]

- 3. Iron III Sulfate Formula - GeeksforGeeks [geeksforgeeks.org]

- 4. IRON(III) SULFATE PENTAHYDRATE | 142906-29-4 [chemicalbook.com]

- 5. Iron(III) sulfate - Wikipedia [en.wikipedia.org]

- 6. iron(iii) sulfate pentahydrate | CAS#:142906-29-4 | Chemsrc [chemsrc.com]

- 7. ftp.uspbpep.com [ftp.uspbpep.com]

- 8. Ferric Sulfate USP Grade Manufacturers [anmol.org]

- 9. pharmacopeia.cn [pharmacopeia.cn]

An In-Depth Technical Guide to the Molecular Geometry and Bonding of Iron(III) Sulfate Pentahydrate [Fe₂(SO₄)₃·5H₂O]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(III) sulfate, a compound of significant interest in various scientific domains including materials science and environmental chemistry, exists in several hydrated forms. Among these, the pentahydrate, Fe₂(SO₄)₃·5H₂O, presents a noteworthy case study in the intricate interplay of ionic, covalent, and hydrogen bonding that dictates its molecular geometry and overall crystal structure. This technical guide provides a comprehensive analysis of the structural architecture and chemical bonding within iron(III) sulfate pentahydrate, drawing upon crystallographic data and spectroscopic insights to offer a detailed understanding for researchers, scientists, and professionals in drug development.

Molecular Geometry of Fe₂(SO₄)₃·5H₂O

The definitive crystal structure of synthetic Fe₂(SO₄)₃·5H₂O has been determined through high-resolution synchrotron powder diffraction, revealing a monoclinic system with the space group P2₁/m.[1][2] The lattice parameters are a = 10.711(1) Å, b = 11.085(1) Å, c = 5.5747(5) Å, and β = 98.853(3)°.[1] This structure is analogous to the mineral lausenite.[1][2]

The fundamental structural motif of iron(III) sulfate pentahydrate is characterized by corrugated slabs composed of iron octahedra interconnected by sulfate tetrahedra.[1][2] This layered arrangement is a key determinant of the compound's physical and chemical properties.

Coordination of the Iron(III) Ions

Within the crystal lattice, the iron(III) ions are octahedrally coordinated. This means each Fe³⁺ ion is surrounded by six oxygen atoms at the vertices of an octahedron. This coordination environment is a common feature for Fe(III) in many hydrated sulfate minerals. The specific nature of the coordinating oxygen atoms, whether from sulfate anions or water molecules, dictates the local geometry and bonding characteristics. Spectroscopic techniques such as Mössbauer spectroscopy are instrumental in probing the local polyhedral environment around the Fe³⁺ cations in such structures.[3]

The Sulfate Group Geometry

The sulfate ions (SO₄²⁻) in the structure adopt a tetrahedral geometry, with the sulfur atom at the center and four oxygen atoms at the corners. These tetrahedra act as bridging ligands, linking adjacent iron octahedra to form the corrugated slabs that define the crystal structure.[1][2] Vibrational spectroscopy, particularly Raman and infrared (IR) spectroscopy, can provide detailed information about the symmetry and bonding within the sulfate groups. The vibrational modes of the SO₄²⁻ tetrahedron are sensitive to its coordination environment and any distortions from ideal tetrahedral symmetry.[4]

Chemical Bonding in Fe₂(SO₄)₃·5H₂O

The structural integrity of iron(III) sulfate pentahydrate is maintained by a combination of strong ionic and covalent bonds, supplemented by an extensive network of hydrogen bonds.

Ionic and Covalent Bonding

The primary interaction within the compound is the ionic bond between the ferric cations (Fe³⁺) and the sulfate anions (SO₄²⁻). The significant difference in electronegativity between iron and the sulfate group leads to the transfer of electrons, resulting in strong electrostatic attraction.

Within the sulfate anion itself, the sulfur-oxygen bonds are predominantly covalent in character. These strong intramolecular bonds are responsible for the stability of the tetrahedral sulfate unit. The interaction between the central iron(III) ion and the coordinating oxygen atoms from both the sulfate groups and the water molecules can be described as coordinate covalent bonds. In these bonds, the oxygen atoms donate a lone pair of electrons to the empty d-orbitals of the Fe³⁺ ion.

The Crucial Role of Hydrogen Bonding

The five water molecules of hydration play a critical role in the crystal structure, primarily through the formation of an extensive network of hydrogen bonds.[5][6] These hydrogen bonds involve the hydrogen atoms of the water molecules and the oxygen atoms of the sulfate groups, and potentially other water molecules. This network of hydrogen bonds provides additional stability to the crystal lattice, linking the corrugated slabs and influencing the overall three-dimensional architecture. The presence and nature of these hydrogen bonds can be investigated using spectroscopic techniques, as the vibrational modes of the water molecules are sensitive to their hydrogen-bonding environment.[4]

Structural Visualization

To visually represent the fundamental coordination within the Fe₂(SO₄)₃·5H₂O structure, the following diagram illustrates the connectivity between the iron octahedra and sulfate tetrahedra.

Caption: Coordination schematic in Fe₂(SO₄)₃·5H₂O.

Experimental Methodologies

A comprehensive understanding of the molecular geometry and bonding in Fe₂(SO₄)₃·5H₂O relies on a combination of experimental techniques:

-

Single-Crystal and Powder X-ray Diffraction (XRD): This is the primary method for determining the crystal structure, including lattice parameters, space group, and atomic positions. High-resolution synchrotron powder diffraction was crucial in resolving the structure of synthetic Fe₂(SO₄)₃·5H₂O.[1]

-

Mössbauer Spectroscopy: This technique is particularly sensitive to the local environment of iron atoms. It provides information on the oxidation state (Fe²⁺ vs. Fe³⁺), coordination number, and site symmetry of the iron ions within the crystal lattice.[3][7]

-

Vibrational Spectroscopy (Raman and Infrared): These methods probe the vibrational modes of the molecules within the crystal. They are used to characterize the bonding within the sulfate groups and the water molecules, and to study the effects of coordination and hydrogen bonding on these vibrational modes.[4]

-

Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry): These techniques can be used to study the dehydration process of the hydrated salt, providing information about the number and nature of the water molecules in the crystal structure.

Conclusion

The molecular geometry and bonding of iron(III) sulfate pentahydrate, Fe₂(SO₄)₃·5H₂O, are intricately linked, resulting in a unique crystal structure characterized by corrugated slabs of interconnected iron octahedra and sulfate tetrahedra. The stability of this structure is a consequence of a hierarchy of bonding interactions: strong ionic bonds between Fe³⁺ and SO₄²⁻ ions, covalent bonds within the sulfate groups, coordinate covalent bonds in the iron coordination sphere, and an extensive network of hydrogen bonds involving the water of hydration. A thorough understanding of this complex interplay is essential for researchers and scientists working with this compound in various applications, from materials synthesis to environmental remediation and potentially in the formulation of iron-based pharmaceuticals.

References

-

Majzlan, J., Botez, C., & Stephens, P. W. (2005). The crystal structures of synthetic Fe2(SO4)3(H2O)5 and the type specimen of lausenite. American Mineralogist, 90(2-3), 411-416. [Link]

-

Rothstein, Y., Dyar, M. D., Schaefer, M. W., Lane, M. D., & Bishop, J. L. (2005). Fundamental Mössbauer parameters of hydrous iron sulfates. 36th Annual Lunar and Planetary Science Conference, abstract no. 1661. [Link]

-

Majzlan, J., Botez, C., & Stephens, P. W. (2005). The crystal structures of synthetic Fe2(SO4)3(H2O)5 and the type specimen of lausenite. Semantic Scholar. [Link]

-

Dyar, M. D., Agresti, D. G., Schaefer, M. W., Grant, C. A., & Sklute, E. C. (2008). Mossbauer parameters of iron in sulfate minerals. American Mineralogist, 93(10), 1629-1645. [Link]

-

Wang, A., Ling, Z., Freeman, J. J., & Kong, W. (2011). Twelve-coordinated sulfate hydrogen bonding interactions in water-containing Fe(II) system. Dalton Transactions, 40(42), 11215-11221. [Link]

-

Majzlan, J., Navrotsky, A., McCleskey, R. B., & Alpers, C. N. (2006). Thermodynamic properties and crystal structure refinement of ferricopiapite, coquimbite, rhomboclase, and Fe2(SO4)3(H2O)5. European Journal of Mineralogy, 18(2), 175-186. [Link]

-

Klimm, M., Bentz, J., & Klingelhöfer, G. (2016). Mössbauer parameters of Fe3+ sulfate minerals with predominantly high quadrupole splitting. Hyperfine Interactions, 237(1), 1-13. [Link]

-

Ling, Z., & Wang, A. (2010). A systematic spectroscopic study of eight hydrous ferric sulfates relevant to Mars. Icarus, 209(2), 422-433. [Link]

-

Majzlan, J., Plášil, J., & Palatinus, L. (2016). Crystal structure of Fe2(AsO4)(HAsO4)(OH)(H2O)3, a dehydration product of kaňkite. European Journal of Mineralogy, 28(1), 63-70. [Link]

-

Majzlan, J., Botez, C., & Stephens, P. W. (2005). The crystal structures of synthetic Fe2(SO4)3(H2O)5 and the type specimen of lausenite. ResearchGate. [Link]

-

Harris, A. D., & Kalbus, L. H. (2011). Phase boundary between kornelite (Fe2(SO4)3·7H2O) and pentahydrated ferric sulfate (Fe2(SO4)3·5H2O). Science.gov. [Link]

-

Schmidt, H., Hennings, E., Zürner, P., & Voigt, W. (2013). Fe2(SO4)3·H2SO4·28H2O, a low-temperature water-rich iron(III) sulfate. Acta Crystallographica Section C: Crystal Structure Communications, 69(4), 330-333. [Link]

-

Vágvölgyi, V., Páles, M., & Kuzmann, E. (2021). Hexakis(urea-O)iron Complex Salts as a Versatile Material Family: Overview of Their Properties and Applications. ACS Omega, 6(39), 25355-25372. [Link]

-

PubChem. (n.d.). Ferric sulfate hydrate. PubChem. Retrieved from [Link]

-

Schmidt, H., Hennings, E., Zürner, P., & Voigt, W. (2013). Fe2(SO4)3·H2SO4·28H2O, a low-temperature water-rich iron(III) sulfate. ResearchGate. [Link]

-

Flynn, M. (2014). How does the complex of Fe3+ and SO3 2- look like? Quora. [Link]

-

Majzlan, J., Kiefer, B., & Tbbens, B. L. (2007). Crystal structure, thermodynamic properties, and paragenesis of bukovskýite, Fe2(AsO4)(SO4)(OH)·9H2O. American Mineralogist, 92(5-6), 837-846. [Link]

-

Pathak, K., Singh, R., & Singh, R. N. (2003). Mossbauer Spectral Studies of Some Fe(III)-Ketoanil Complexes. Asian Journal of Chemistry, 15(3), 1331. [Link]

-

Zhang, Y., Chen, J., Li, J., & Zhang, Y. (2019). [{Cd(en)}2{Fe(CN)6}] and [{Cd(H2O)(dien)}2{Fe(CN)6}]: Two New Cyanido-Bridged Cd-Fe Coordination Polymers. Research Square. [Link]

-

Österholm, H. (2003). Phase transformations and surface chemistry of schwertmannite. DiVA portal. [Link]

-

Human Metabolome Database. (2021). Showing metabocard for Iron(III) sulfate (Fe2(SO4)3) (HMDB0303489). HMDB. [Link]

-

Ciavatta, L., De Tommaso, G., & Iuliano, M. (2002). Hydroxo sulfate complexes of iron (III) in solution. Annali di Chimica, 92(7-8), 669-675. [Link]

-

Tollan, C. M., Jackson, C. R. M., & Lange, R. A. (2019). Fe3+/FeT ratios of amphiboles determined by high-spatial resolution single-crystal synchrotron Mössbauer spectroscopy. Caltech GPS. [Link]

-

Basciano, L. C. (2007). Crystal chemistry of the jarosite group of minerals: Solid-solution and atomic structures. Queen's University. [Link]

Sources

Navigating the Nuances of Ferric Sulfate Pentahydrate: A Technical Guide to Safe Handling for Researchers

For the discerning researcher, scientist, and drug development professional, the mastery of chemical handling is not merely a procedural formality but a cornerstone of experimental integrity and personal safety. Ferric sulfate pentahydrate (Fe₂(SO₄)₃·5H₂O), a compound prevalent in various laboratory applications, demands a handling protocol that is both rigorous and rooted in a deep understanding of its chemical properties. This guide moves beyond the standard Material Safety Data Sheet (MSDS) to provide an in-depth, technical framework for the safe and effective use of this substance, emphasizing the scientific rationale behind each precautionary measure.

The Chemical Profile of Ferric Sulfate Pentahydrate: Understanding the Hazard Landscape

Ferric sulfate pentahydrate is a yellow crystalline solid or a grayish-white powder.[1] While not combustible, its primary hazards stem from its corrosive nature and oral toxicity.[2][3] A critical aspect to grasp is that in the presence of moisture, which it readily absorbs from the air (hygroscopic), it can form acidic solutions, contributing to its corrosive effects on metals and biological tissues.[1]

The Globally Harmonized System (GHS) classification provides a concise summary of its potential dangers:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][4]

-

Skin Irritation (Category 2): Causes skin irritation.[3]

-

Serious Eye Damage (Category 1): Causes serious eye damage, with a risk of permanent blindness.[3][5]

-

Corrosive to Metals (Category 1): May be corrosive to metals.[3]

Understanding these classifications is the first step in developing a robust safety protocol. The causality is clear: the acidic nature of the hydrated compound in solution is the primary driver of its corrosive and irritant properties.

The Hierarchy of Controls: A Proactive Approach to Safety

A foundational principle of laboratory safety is the hierarchy of controls, which prioritizes the most effective measures for risk mitigation. This framework is not a checklist but a systematic approach to minimizing exposure.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For ferric sulfate pentahydrate, elimination or substitution is often impractical. Therefore, the emphasis lies on robust engineering controls, stringent administrative protocols, and the correct use of Personal Protective Equipment (PPE).

Engineering Controls: Your First Line of Defense

The primary engineering control for handling ferric sulfate pentahydrate, especially in its powdered form, is to minimize the generation and inhalation of dust.[3]

-

Ventilation: Always handle the solid material in a well-ventilated area.[4] For procedures that may generate significant dust, such as weighing or transferring large quantities, a chemical fume hood or a ventilated balance enclosure is mandatory. The rationale is to capture airborne particles at the source, preventing them from entering the breathing zone of the researcher.

-

Eye Wash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.[5][6][7] Given the classification of "Serious Eye Damage (Category 1)," an immediate and copious flushing of the eyes is critical to prevent permanent injury.[2][5]

Personal Protective Equipment (PPE): The Essential Barrier

While engineering controls are designed to minimize exposure, PPE provides a crucial barrier in the event of accidental contact. The selection of appropriate PPE is not arbitrary; it is dictated by the specific hazards of ferric sulfate pentahydrate.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield are required when handling the solid or its solutions.[5] | Protects against dust particles and splashes that can cause severe, irreversible eye damage.[2] |

| Skin Protection | Wear impervious protective clothing, such as a lab coat, and appropriate gloves (e.g., natural rubber, neoprene, or PVC).[5][6][7] | Prevents skin contact, which can lead to irritation.[2][6] Always inspect gloves before use and use proper removal techniques to avoid contaminating the skin. |

| Respiratory Protection | For situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved air-purifying respirator with a particulate filter (N95, N100, or P100) is necessary.[6][8] | Protects the respiratory tract from irritation due to inhalation of the dust.[6][8] |

Handling and Storage Protocols: Ensuring Long-Term Stability and Safety

Proper handling and storage procedures are critical to maintaining the integrity of ferric sulfate pentahydrate and preventing accidents.

Handling:

-

Avoid contact with skin, eyes, and clothing.[6]

-

Wash hands thoroughly after handling the material.[2]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2]

Storage:

-

Store in a tightly closed, original container in a cool, dry, and well-ventilated place.[2][3][4][9] The hygroscopic nature of the compound means that exposure to moisture can lead to caking and the formation of corrosive acidic solutions.[1]

-

Store in a corrosive-resistant container with a resistant inner liner.[2]

-

Keep away from incompatible materials such as strong bases and oxidizing agents.[2][8]

Emergency Procedures: A Self-Validating System for Response

In the event of an exposure or spill, a rapid and correct response is paramount. The following protocols are designed to be a self-validating system, ensuring that each step logically follows from the previous one to mitigate harm effectively.

First Aid Measures

| Exposure Route | Protocol | Rationale |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[2][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6] | The "Serious Eye Damage" classification necessitates immediate and prolonged irrigation to wash away the corrosive material and minimize permanent damage. |

| Skin Contact | Immediately remove contaminated clothing.[4][6] Wash the affected area with plenty of soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.[6] | Prompt removal of the irritant and thorough washing will reduce the severity of skin irritation. |

| Inhalation | Move the individual to fresh air.[4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[4] Seek medical attention.[4] | This addresses the immediate need for fresh air to clear the respiratory tract of irritant dust.[6] |

| Ingestion | Do NOT induce vomiting.[4][5][10] Rinse the mouth with water.[4] If the person is conscious, give one or two glasses of water or milk to drink.[10] Seek immediate medical attention.[4][6] | Inducing vomiting can cause further damage to the esophagus from the corrosive material. Dilution with water or milk can help to lessen the immediate corrosive effects. |

Spill Response Protocol

A spill of ferric sulfate pentahydrate requires a calm and systematic approach to prevent further contamination and exposure.

Caption: A stepwise workflow for responding to a ferric sulfate pentahydrate spill.

Detailed Spill Cleanup Methodology:

-

Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area.[4] Restrict access to the spill site.

-

Ventilate: Ensure the area is well-ventilated.[6]

-

Don PPE: Before approaching the spill, don the appropriate PPE as outlined in the table above, including respiratory protection if the material is a fine powder.[6]

-

Containment: Prevent the spill from spreading and entering drains or waterways.[4]

-

Cleanup:

-

Decontamination: Clean the spill area thoroughly with soap and water.

-

Disposal: Dispose of the contaminated material and cleaning supplies as hazardous waste in accordance with all applicable local, state, and federal regulations.[2][4]

Conclusion: A Culture of Safety

The safe handling of ferric sulfate pentahydrate is not a matter of memorizing rules but of understanding principles. By internalizing the "why" behind each precaution—from its corrosive potential when moist to the critical importance of immediate eye irrigation—researchers can create a self-validating system of safety. This in-depth understanding, coupled with the disciplined application of engineering controls, personal protective equipment, and emergency preparedness, ensures that the pursuit of scientific advancement does not come at the cost of personal well-being.

References

- Cater Chemicals. (n.d.). Ferric Sulfate Pentahydrate Safety Data Sheet.

- ChemicalBook. (2024). IRON(III) SULFATE PENTAHYDRATE Chemical Safety Data Sheet MSDS / SDS.

- Fisher Scientific. (2025). Iron(III)sulfate pentahydrate SAFETY DATA SHEET.

- Harper College. (2011). FERRIC SULFATE Safety Data Sheet.

- Centers for Disease Control and Prevention (CDC). (n.d.). Iron salts (soluble, as Fe) - NIOSH Pocket Guide to Chemical Hazards.

- EHS Insight. (n.d.). Ferric Sulfate Solution Safety Data Sheet (SDS).

- Affinity Chemical. (2019). Ferrous Sulfate Safe Storage and Handling.

- Lab Alley. (2025). SAFETY DATA SHEET.

- ALPHACHEM Limited. (2016). Ferric Sulfate SAFETY DATA SHEET.

- Cole-Parmer. (n.d.). Iron(III)sulfate pentahydrate, 97% Material Safety Data Sheet.

- Fisher Scientific. (2023). Iron(III)sulfate pentahydrate SAFETY DATA SHEET.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Gekko Systems. (2022). FERRIC SULPHATE SAFETY DATA SHEET.

- Penta chemicals. (2023). Iron(III) sulfate hydrate SAFETY DATA SHEET.

- Unknown. (n.d.).

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Ferric Sulfate.

- PVS Benson. (n.d.).

- Central Drug House (P) Ltd. (n.d.). Ferric Sulphate CAS No 15244-10-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- National Oceanic and Atmospheric Administration (NOAA). (n.d.). FERRIC SULFATE - CAMEO Chemicals.

Sources

- 1. FERRIC SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. fishersci.com [fishersci.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. alphachem.ca [alphachem.ca]

- 6. dept.harpercollege.edu [dept.harpercollege.edu]

- 7. Ferrous Sulfate Safe Storage and Handling - Affinity Chemical [affinitychemical.com]

- 8. nj.gov [nj.gov]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. cityofhouston.ehsinsight.com [cityofhouston.ehsinsight.com]

A Technical Guide to the Crystalline Structure and Powder X-ray Diffraction Analysis of Iron(III) Sulfate Pentahydrate

Abstract

Iron(III) sulfate pentahydrate (Fe₂(SO₄)₃·5H₂O) is an inorganic compound with significant applications in catalysis, material science, and environmental remediation.[1] The precise control and verification of its crystalline form and hydration state are paramount for ensuring consistent performance, stability, and quality in research and industrial settings. This technical guide provides an in-depth examination of the crystalline structure of iron(III) sulfate pentahydrate and presents a validated, field-proven methodology for its characterization using Powder X-ray Diffraction (PXRD). We will delve into the causality behind critical experimental choices, particularly concerning the analysis of hydrated materials, to equip researchers, scientists, and drug development professionals with a robust framework for accurate and reproducible analysis.

Introduction: The Significance of Structural Characterization

The family of iron(III) sulfates encompasses a variety of hydrated forms, with the pentahydrate being a commonly utilized variant.[2][3][4] Its utility as a coagulant in water treatment, a mordant in dyeing, and a precursor in chemical synthesis underscores the need for stringent material characterization.[1][2] The number of water molecules within the crystal lattice profoundly influences the material's physical and chemical properties, including solubility, reactivity, and stability. Therefore, unambiguous identification of the pentahydrate form, distinct from other hydrates or anhydrous phases, is a critical quality control parameter.

Powder X-ray Diffraction (PXRD) stands as the principal analytical technique for this purpose. It is a non-destructive method that provides a unique "fingerprint" of a crystalline solid, allowing for definitive phase identification, quantification of crystalline purity, and detailed structural analysis.[5][6][7] This guide will focus specifically on the monoclinic structure of iron(III) sulfate pentahydrate and the optimal PXRD protocols for its verification.

The Crystalline Structure of Iron(III) Sulfate Pentahydrate (Fe₂(SO₄)₃·5H₂O)

The definitive crystal structure of synthetic iron(III) sulfate pentahydrate was determined and refined using high-resolution synchrotron powder diffraction data.[8][9] This compound, which is the synthetic equivalent of the mineral lausenite, crystallizes in the monoclinic system.[8][9]

The fundamental structure is composed of corrugated slabs where iron octahedra are interconnected by sulfate tetrahedra.[8][9] This specific arrangement of atoms and molecules gives rise to its unique crystallographic parameters, which are the basis for its identification via PXRD.

Table 1: Crystallographic Data for Iron(III) Sulfate Pentahydrate

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | Fe₂(SO₄)₃·5H₂O | [8][9] |

| Crystal System | Monoclinic | [8][9] |

| Space Group | P2₁/m | [8][9] |

| Lattice Parameters | ||

| a | 10.711(1) Å | [8][9] |

| b | 11.085(1) Å | [8][9] |

| c | 5.5747(5) Å | [8][9] |

Powder X-ray Diffraction (PXRD): The Definitive Tool for Hydrate Analysis

Fundamental Principles